SUN C5174

Beschreibung

Eigenschaften

CAS-Nummer |

191592-36-6 |

|---|---|

Molekularformel |

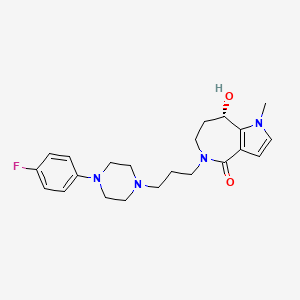

C22H29FN4O2 |

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one |

InChI |

InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3/t20-/m0/s1 |

InChI-Schlüssel |

KBZUFSZQLVRGPR-FQEVSTJZSA-N |

Isomerische SMILES |

CN1C=CC2=C1[C@H](CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |

Kanonische SMILES |

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SUN-C5174; SUNC-5174. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of SUN C5174

Comprehensive searches for "SUN C5174" have not yielded any publicly available scientific literature, clinical trial data, or whitepapers detailing its mechanism of action. This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a possible mistyping of a different compound, or a discontinued (B1498344) project with no published research.

The search results did identify other compounds with "SUN" in their names, such as SUN-101, which is under investigation for pancreatic cancer, but no connection to "this compound" could be established.[1] Similarly, other unrelated clinical trials and research were found, but none provided any information on the requested compound.

Without any foundational information, it is not possible to provide an in-depth technical guide on the mechanism of action, experimental protocols, or quantitative data for this compound. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases for information.

References

An In-depth Technical Guide on a Selective 5-HT2A Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Blockade of the serotonin 5-HT2A G protein-coupled receptor (5-HT2A) is a key pharmacological feature of numerous antipsychotic medications.[1] The 5-HT2A receptor is a significant target in neuroscience and drug discovery due to its involvement in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders such as schizophrenia and depression.[2] This technical guide provides a comprehensive overview of the pharmacological properties of a selective 5-HT2A receptor antagonist, methods for its characterization, and its mechanism of action. The content herein is based on established selective antagonists such as Pimavanserin and M100,907 (Volinanserin) to serve as a representative model for drug development professionals.

Introduction to 5-HT2A Receptor Antagonism

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for the development of therapeutics for a variety of neuropsychiatric disorders.[3] It is the main target for serotonergic psychedelic drugs.[3] Antagonism of the 5-HT2A receptor is a critical mechanism of action for several atypical antipsychotic drugs.[3] Selective antagonists are sought after to minimize off-target effects that are common with less selective compounds, which may also interact with other receptors like 5-HT2C, dopamine D2, α1-adrenergic, and histamine H1 receptors.[1] For instance, while ketanserin was one of the first 5-HT2A antagonists discovered, it also exhibits high affinity for α1-adrenergic and histamine H1 receptors.[1] In contrast, compounds like Pimavanserin and M100,907 demonstrate high selectivity for the 5-HT2A receptor.[4]

Mechanism of Action and Signaling Pathways

The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[3][5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] A selective 5-HT2A receptor antagonist competitively binds to the receptor, preventing the conformational change necessary for Gq protein activation and subsequent downstream signaling.

References

Part 1: (S)-(-)-18a as a 5-HT2 Receptor Antagonist (SUN C5174)

An In-Depth Technical Guide to the Chemical Structures and Properties of (S)-(-)-18a Compounds

For researchers, scientists, and drug development professionals, the designation (S)-(-)-18a has been attributed to at least two distinct and pharmacologically significant molecules. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of these two compounds, clearly delineating their unique characteristics. The two compounds are a potent 5-HT2 receptor antagonist, SUN C5174, and a selective androgen receptor modulator (SARM), GLPG0492.

(S)-(-)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one , also known as this compound, is a potent and selective antagonist of the serotonin 2 (5-HT2) receptor.[1][2] Its activity resides primarily in the (-)-enantiomer, which is approximately 14-fold more potent than the (+)-enantiomer.[2]

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | (S)-(-)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one |

| Synonyms | This compound |

| Chemical Formula | C23H30FN5O2 |

| Molecular Weight | 427.52 g/mol |

Biological Activity and Signaling Pathways

(S)-(-)-18a (this compound) exhibits high-affinity antagonist activity at the 5-HT2 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, (S)-(-)-18a inhibits these downstream signaling events.

This compound has demonstrated a significant inhibitory effect on platelet aggregation induced by serotonin in combination with collagen and adenosine diphosphate (ADP) in both canine and human platelet-rich plasma.[1][2] Furthermore, it has shown efficacy in an in vivo model of acute pulmonary thromboembolism in mice.[2]

Quantitative Data

| Parameter | Species/System | Value | Reference |

| 5-HT2 Receptor Antagonist Activity (pA2) | Isolated guinea pig arteries | 8.98 ± 0.06 | [1][2] |

| Platelet Aggregation IC50 (Serotonin + Collagen/ADP) | Canine or human platelet-rich plasma | 6.5 to 16 nM | [1][2] |

| In vivo inhibition of thromboembolic death (oral) | Mouse | Effective at ≥ 0.3 mg/kg | [2] |

Experimental Protocols

Resolution of Racemic 18a: The racemic mixture of 18a was resolved directly through the formation of diastereomeric salts.[2] While the specific resolving agent is not detailed in the provided search results, this is a standard chemical technique involving the use of a chiral acid or base to form salts with the racemic mixture. The resulting diastereomeric salts, having different physical properties, can then be separated by methods such as fractional crystallization. Following separation, the individual enantiomers are recovered by treatment with an appropriate acid or base to break the salt.

Part 2: (S)-(-)-18a as a Selective Androgen Receptor Modulator (SARM) (GLPG0492)

(S)-(-)-4-(4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile , also known as GLPG0492, is a potent, partial agonist of the human androgen receptor.[3] This compound is a member of the 4-(hydroxymethyl)diarylhydantoin series of selective androgen receptor modulators (SARMs).[3]

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | (S)-(-)-4-(4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |

| Synonyms | GLPG0492 |

| Chemical Formula | C20H14F3N3O3 |

| Molecular Weight | 417.34 g/mol |

Biological Activity and Signaling Pathways

(S)-(-)-18a (GLPG0492) acts as a selective modulator of the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to androgens, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes. As a SARM, GLPG0492 exhibits tissue-selective activity, promoting anabolic effects in muscle while having a reduced androgenic impact on the prostate.[3] This dissociation of activities is a key characteristic of SARMs, making them attractive therapeutic candidates for conditions such as muscle wasting.

Quantitative Data

| Parameter | Species/System | Value | Reference |

| Bioavailability (F) | Rat | > 50% | [3] |

| In vivo activity | Orchidectomized rat | Anabolic activity on muscle, strongly dissociated from androgenic activity on prostate | [3] |

Experimental Protocols

In Vivo Evaluation in Orchidectomized Rats: The biological activity of (S)-(-)-18a (GLPG0492) was assessed in a classical model of the orchidectomized (castrated) rat.[3] This model is widely used to evaluate the androgenic and anabolic activities of compounds. Following orchidectomy, the animals experience atrophy of androgen-dependent tissues such as the prostate and levator ani muscle. The test compound is then administered, typically orally, and the weights of the prostate (an indicator of androgenic activity) and the levator ani muscle (an indicator of anabolic activity) are measured and compared to those of control groups. The ability of a compound to increase the weight of the levator ani muscle to a greater extent than the prostate indicates a desirable anabolic-selective profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a 4-(hydroxymethyl)diarylhydantoin as a selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SUN C5174

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the chemical and biological information available for the compound designated as SUN C5174. Research indicates that this compound is likely the (R)-isomer of a potent 5-HT2 antagonist. While detailed experimental protocols and signaling pathway elucidations are not extensively available under the "this compound" designation, this guide consolidates the known quantitative data and provides a foundation for further investigation into its therapeutic potential.

Chemical Identity and Properties

Initial identification of this compound has been traced to a record for "SUN-C5174 (R)-ISOMER" in the precisionFDA database. A search for compounds with a matching molecular formula (C₂₂H₂₉FN₄O) and molecular weight (approximately 400.49 g/mol ) strongly suggests a correlation with a compound cataloged in PubChem as "5-HT2 antagonist 1" (CID 9952825).[1] It is plausible that "this compound" represents a developmental or internal code for this molecule.

Table 1: Physicochemical Properties of this compound (based on PubChem CID 9952825)

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉FN₄O | precisionFDA[1] |

| Molecular Weight | 400.49 g/mol | precisionFDA[1] |

| IUPAC Name | 4-((R)-1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-yl)-1H-pyrrolo[3,2-c]pyridin-7(6H)-one | Inferred from (R)-isomer designation and related structures |

| Stereochemistry | Absolute (R) | precisionFDA[1] |

| Optical Activity | (+) | precisionFDA[1] |

| XLogP3 | 3.5 | PubChem CID 9952825 |

| Hydrogen Bond Donor Count | 2 | PubChem CID 9952825 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID 9952825 |

| Rotatable Bond Count | 6 | PubChem CID 9952825 |

| Exact Mass | 400.23253 g/mol | PubChem CID 9952825 |

| Topological Polar Surface Area | 78.9 Ų | PubChem CID 9952825 |

Putative Mechanism of Action: 5-HT2 Antagonism

Based on its likely identity as PubChem compound CID 9952825, this compound is classified as a 5-HT2 antagonist. The 5-HT2 receptors are a family of G protein-coupled receptors that are targets for a wide variety of therapeutic agents, particularly in the fields of neuropsychiatry and oncology.

Antagonism of the 5-HT2A and 5-HT2C receptors, in particular, has been implicated in the modulation of various signaling pathways that can influence cell growth, proliferation, and survival. In the context of cancer, these pathways can be highly relevant.

Caption: Putative signaling pathway antagonized by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation specifically of "this compound" are not publicly available. However, based on the protocols for analogous 5-HT2 antagonists, the following outlines a general approach that would likely be employed.

3.1. General Synthesis Workflow

The synthesis of this compound would likely follow a multi-step organic synthesis route. A plausible workflow is depicted below.

Caption: A generalized workflow for the chemical synthesis of this compound.

3.2. Biological Activity Assays

To evaluate the biological activity of this compound as a 5-HT2 antagonist, a series of in vitro and in vivo assays would be necessary.

Table 2: Potential Experimental Protocols for Biological Evaluation

| Assay Type | Description |

| Receptor Binding Assay | Radioligand binding assays using cell membranes expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors to determine the binding affinity (Ki) of this compound. |

| Functional Assay | Calcium mobilization assays in cells expressing 5-HT2 receptors to measure the ability of this compound to inhibit serotonin-induced intracellular calcium release (IC₅₀). |

| In Vitro Cytotoxicity Assay | Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀). |

| In Vivo Efficacy Studies | Administration of this compound to animal models (e.g., xenograft mouse models of human tumors) to evaluate its anti-tumor efficacy, monitoring tumor growth and survival. |

| Pharmacokinetic Studies | Analysis of this compound concentration in plasma and tissues over time in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. |

Mandatory Visualizations

4.1. Logical Relationship of Compound Identification

The identification of this compound is based on a logical deduction from available data points.

Caption: Logical flow for the putative identification of this compound.

Conclusion

This compound is a chiral compound, likely the (R)-isomer of a potent 5-HT2 antagonist. While a definitive PubChem entry under this specific name is absent, evidence strongly points to its identity as the compound with PubChem CID 9952825. Its mechanism of action is presumed to be through the antagonism of 5-HT2 receptors, which could have implications for cancer therapy by modulating key intracellular signaling pathways. Further research is required to fully elucidate its synthesis, biological activity, and therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

The Discovery and Development of Sunvozertinib (DZD9008): A Targeted Approach for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sunvozertinib (formerly known as DZD9008) is a potent, selective, and irreversible oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (Exon20ins) mutations in non-small cell lung cancer (NSCLC). Historically, NSCLC patients with EGFR Exon20ins mutations have had a poor prognosis due to the limited efficacy of previous generations of EGFR TKIs. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of sunvozertinib, highlighting its mechanism of action, key experimental data, and the clinical trial results that have led to its emergence as a promising therapeutic agent for this patient population.

Introduction: Addressing an Unmet Need in NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. While the development of EGFR TKIs has revolutionized the treatment of NSCLC harboring sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation), a subset of patients with EGFR Exon20ins mutations have not benefited from these therapies. These insertion mutations result in a conformational change in the ATP-binding pocket of the EGFR kinase domain, leading to steric hindrance that reduces the binding affinity of conventional EGFR inhibitors.[1] Sunvozertinib was rationally designed by Dizal Pharmaceutical to overcome this challenge by forming a covalent bond with the cysteine 797 residue in the EGFR active site, thereby irreversibly inhibiting its kinase activity.

Discovery and Preclinical Development

The development of sunvozertinib stemmed from a focused effort to design a molecule with high potency against EGFR Exon20ins mutations while maintaining selectivity over wild-type (WT) EGFR to minimize off-target toxicities.[2]

Enzymatic and Cellular Activity

Sunvozertinib demonstrated potent inhibitory activity against various EGFR Exon20ins mutations at the enzymatic and cellular levels. Notably, it exhibited significantly greater potency against mutant EGFR compared to WT EGFR, suggesting a favorable therapeutic window.

| EGFR Mutation | IC50 (nM) | Selectivity vs. WT EGFR |

| Exon 20 Insertions (Various) | Low nanomolar range | High |

| T790M | <150 | ~10-fold more potent than WT |

| Wild-Type (WT) EGFR | >250 | - |

Table 1: In vitro enzymatic activity of sunvozertinib against various EGFR mutations. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data compiled from preclinical studies.[3]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of sunvozertinib was evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC harboring EGFR Exon20ins mutations. Oral administration of sunvozertinib resulted in significant and dose-dependent tumor growth inhibition.

| Xenograft Model | EGFR Mutation | Dose | Tumor Growth Inhibition (%) |

| PDX Model LU0387 | Exon20ins (insNPH) | Not Specified | Significant |

| PDX Model LU3075 | Exon20ins (772_DNP) | Not Specified | Significant |

| A431 (WT EGFR) | Wild-Type | Not Specified | Minimal |

Table 2: In vivo efficacy of sunvozertinib in NSCLC xenograft models. Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that sunvozertinib possesses desirable drug-like properties, including good oral bioavailability and a favorable half-life, supporting its development as an oral therapeutic agent.

| Parameter | Value |

| Route | Oral |

| Bioavailability (%) | Good |

| Half-life (t1/2) | Favorable for once-daily dosing |

Table 3: Summary of preclinical pharmacokinetic parameters of sunvozertinib in rats.[3]

Clinical Development

The clinical development of sunvozertinib has been primarily driven by the WU-KONG series of clinical trials, which have evaluated its safety, pharmacokinetics, and efficacy in patients with advanced NSCLC harboring EGFR mutations.

WU-KONG1 and WU-KONG2 (Phase 1)

These initial phase 1 studies established the safety and tolerability of sunvozertinib and determined the recommended Phase 2 dose (RP2D). The most common drug-related adverse events were diarrhea and rash, consistent with the mechanism of action of EGFR inhibitors.[1]

WU-KONG6 (Phase 2)

The WU-KONG6 trial was a pivotal single-arm, multicenter Phase 2 study conducted in China to evaluate the efficacy and safety of sunvozertinib in patients with locally advanced or metastatic NSCLC with EGFR Exon20ins mutations who had progressed on or after platinum-based chemotherapy.[4]

3.2.1. Clinical Efficacy

The study met its primary endpoint, demonstrating a significant objective response rate (ORR).

| Endpoint | Value (n=97) |

| Objective Response Rate (ORR) | 61% (95% CI: 50-71) |

| Median Progression-Free Survival (mPFS) | Not yet mature at time of analysis |

| Disease Control Rate (DCR) | 87.6% |

| ORR in Patients with Brain Metastases | 48.4% |

Table 4: Efficacy results from the WU-KONG6 Phase 2 trial of sunvozertinib in patients with pretreated EGFR Exon20ins NSCLC.[4][5]

3.2.2. Safety and Tolerability

Sunvozertinib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) are summarized below.

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Diarrhea | 67.3 | 7.7 |

| Rash | 53.8 | 2.8 |

| Increased Blood Creatine Phosphokinase | 57.7 | 17.3 |

| Anemia | 49.0 | 5.8 |

| Stomatitis | Not Specified | 2.2 |

| Paronychia | Not Specified | 1.7 |

| Decreased Appetite | Not Specified | 1.7 |

| Nausea | Not Specified | 1.1 |

| Vomiting | Not Specified | 0.6 |

Table 5: Common treatment-related adverse events observed in the WU-KONG6 trial.[6]

Human Pharmacokinetics

Clinical pharmacokinetic data from the WU-KONG trials indicated that sunvozertinib is readily absorbed after oral administration, with exposure increasing with dose. The pharmacokinetic profile supports a once-daily dosing regimen.

| Parameter | Value (at RP2D) |

| Tmax (Median time to peak concentration) | Not Specified |

| Cmax (Peak plasma concentration) | Dose-dependent |

| AUC (Area under the curve) | Dose-dependent |

| Half-life (t1/2) | Supports once-daily dosing |

Table 6: Summary of human pharmacokinetic parameters of sunvozertinib from Phase 1 clinical trials. (Specific values for Cmax, Tmax, and AUC at the recommended Phase 2 dose were not detailed in the provided search results).

Mechanism of Action and Signaling Pathway

Sunvozertinib exerts its anti-tumor effect by irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Figure 1: Simplified signaling pathway of EGFR and the mechanism of action of Sunvozertinib.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of sunvozertinib against various EGFR mutations was determined using standard enzymatic assays. Recombinant EGFR proteins were incubated with sunvozertinib at varying concentrations, and the kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically using a luminescence-based or fluorescence-based method. IC50 values were calculated from the dose-response curves.

Cell-Based Proliferation Assays

NSCLC cell lines harboring different EGFR mutations were cultured in appropriate media. Cells were seeded in 96-well plates and treated with a range of sunvozertinib concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo). IC50 values were determined from the resulting dose-response curves.

Xenograft Models

Cell Line-Derived Xenograft (CDX) Models: Specific NSCLC cell lines (e.g., those expressing EGFR Exon20ins mutations) were subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice). Once tumors reached a palpable size, mice were randomized into treatment and control groups. Sunvozertinib was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers.

Patient-Derived Xenograft (PDX) Models: Tumor fragments from NSCLC patients with confirmed EGFR Exon20ins mutations were surgically implanted into immunocompromised mice. Once the tumors were established and passaged, cohorts of mice were treated with sunvozertinib as described for CDX models.

Figure 2: General experimental workflow for in vivo efficacy studies using xenograft models.

WU-KONG6 Clinical Trial Protocol

Study Design: A single-arm, open-label, multicenter Phase 2 trial.

Patient Population: Adult patients with pathologically or cytologically confirmed locally advanced or metastatic NSCLC with an EGFR Exon20ins mutation, who had received at least one prior line of systemic therapy, including at least one line of platinum-based chemotherapy.

Intervention: Sunvozertinib 300 mg administered orally once daily.

Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.

Secondary Endpoints: Included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), safety, and pharmacokinetics.

Conclusion and Future Directions

Sunvozertinib has demonstrated significant anti-tumor activity and a manageable safety profile in patients with previously treated NSCLC harboring EGFR Exon20ins mutations, a population with a high unmet medical need. The robust clinical data from the WU-KONG trials have positioned sunvozertinib as a promising new targeted therapy. Ongoing and future studies will further define its role in the treatment landscape for this challenging disease, including its potential in earlier lines of therapy and in combination with other agents. The discovery and development of sunvozertinib exemplify a successful structure-based drug design approach to address a specific molecular alteration in cancer.

References

- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Will “Sun”-WUKONG, the monkey king, conquer EGFR exon 20 insertion mutation positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]

- 5. targetedonc.com [targetedonc.com]

- 6. aacrjournals.org [aacrjournals.org]

Pharmacological Profile of SUN C5174: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN C5174 is a potent and selective 5-HT2 receptor antagonist that has demonstrated significant antiplatelet and antithrombotic activity in preclinical models. As the (S)-(-)-enantiomer of a novel pyrrole oxime derivative, this compound has been investigated for its therapeutic potential in circulatory disorders. This document provides a comprehensive technical guide on the pharmacological profile of this compound, including its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation.

Introduction

This compound, with the chemical formula C22H29FN4O and a molecular weight of 400.49 g/mol , is a selective antagonist of the 5-HT2 receptor.[1][2] Its development has focused on its potential to inhibit platelet aggregation and prevent thromboembolic events.[2][3] The 5-HT2 receptor, a key player in serotonin-mediated signaling, is implicated in various physiological processes, including vasoconstriction and platelet activation. By selectively blocking this receptor, this compound offers a targeted approach to mitigating pathological conditions driven by excessive serotonin activity.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive antagonism of the 5-HT2 receptor. In doing so, it inhibits the downstream signaling cascade initiated by serotonin (5-hydroxytryptamine), which would otherwise lead to platelet shape change, aggregation, and the release of pro-thrombotic factors.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in several key preclinical studies. The following tables summarize the available data.

Table 1: In Vitro Receptor Antagonist Activity

| Parameter | Value | Species/Tissue |

| pA2 | 8.98 ± 0.06 | Isolated Guinea Pig Arteries |

| The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[3] |

Table 2: In Vitro Antiplatelet Activity

| Agonist Combination | IC50 | Species |

| Serotonin + Collagen | 6.5 - 16 nM | Canine Platelet-Rich Plasma |

| Serotonin + ADP | 6.5 - 16 nM | Human Platelet-Rich Plasma |

| The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[3] |

Table 3: In Vivo Antithrombotic Efficacy

| Experimental Model | Effective Oral Dose | Species | Endpoint |

| Acute Pulmonary Thromboembolism | ≥ 0.3 mg/kg | Mice | Inhibition of Mortality |

| This model assesses the ability of a compound to prevent death induced by the intravenous injection of pro-thrombotic agents.[3] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound.

5-HT2 Receptor Antagonist Activity (pA2 Determination)

-

Tissue Preparation: Thoracic aortas were isolated from guinea pigs and cut into helical strips.

-

Experimental Setup: The arterial strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Procedure: Cumulative concentration-response curves to serotonin were established in the absence and presence of increasing concentrations of this compound. The antagonistic effect was quantified by calculating the pA2 value according to the Schild regression method.

In Vitro Platelet Aggregation Assay

-

Sample Preparation: Platelet-rich plasma (PRP) was obtained from whole blood collected from canines and human volunteers.

-

Instrumentation: A dual-channel aggregometer was used to measure changes in light transmission through the PRP, which corresponds to the degree of platelet aggregation.

-

Procedure: PRP was pre-incubated with various concentrations of this compound or vehicle control. Platelet aggregation was then induced by the addition of a combination of serotonin and either collagen or adenosine diphosphate (ADP). The concentration of this compound that inhibited the aggregation response by 50% (IC50) was determined.

In Vivo Acute Pulmonary Thromboembolism Model

-

Animal Model: Male ICR mice were used for this study.

-

Drug Administration: this compound was administered orally at various doses.

-

Thrombosis Induction: A lethal intravenous injection of collagen and serotonin was administered to induce acute pulmonary thromboembolism.

-

Endpoint: The primary endpoint was mortality within a specified time frame after the thrombotic challenge. The protective effect of this compound was evaluated by its ability to reduce the mortality rate compared to the vehicle-treated control group.

Clinical Development Status

Conclusion

This compound is a potent and selective 5-HT2 receptor antagonist with demonstrated efficacy in preclinical models of thrombosis and platelet aggregation.[2][3] The quantitative data presented in this guide highlight its potential as a therapeutic agent for circulatory disorders. Further clinical investigation would be necessary to establish its safety and efficacy in human populations.

References

In-Depth Technical Guide: SUN C5174 for the Study of Serotonin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN C5174 is a potent and selective antagonist of the serotonin 2 (5-HT2) receptor. Its primary mechanism of action is the competitive inhibition of 5-HT2 receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization. The information presented herein is intended to assist researchers and drug development professionals in utilizing this compound as a tool for investigating serotonin signaling pathways, particularly in the contexts of platelet aggregation and thromboembolic disorders.

Core Mechanism of Action: 5-HT2 Receptor Antagonism

This compound exerts its effects by blocking the binding of serotonin to 5-HT2 receptors. These receptors, predominantly the 5-HT2A subtype in the context of platelet function, are coupled to the Gq/G11 signaling pathway.[1] Activation of this pathway by an agonist like serotonin leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events culminates in a variety of cellular responses, including platelet aggregation and smooth muscle contraction. By antagonizing the 5-HT2 receptor, this compound effectively inhibits these downstream signaling events.

Below is a diagram illustrating the canonical 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: Receptor Antagonist Activity

| Parameter | Value | Species/Tissue | Reference |

| pA2 (5-HT2 Receptor) | 8.98 ± 0.06 | Guinea Pig Arteries | [1] |

Table 2: In Vitro Anti-platelet Aggregation Activity

| Parameter | Value (nM) | Species | Inducing Agents | Reference |

| IC50 | 6.5 - 16 | Canine or Human | Serotonin + Collagen + ADP | [1] |

Table 3: In Vivo Efficacy

| Model | Endpoint | Effective Dose | Species | Reference |

| Acute Pulmonary Thromboembolism | Inhibition of Mortality | ≥ 0.3 mg/kg (oral) | Mouse | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Disclaimer: The following protocols are based on standard and widely accepted methodologies in pharmacology and may not represent the exact procedures used in the original studies of this compound. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

Determination of 5-HT2 Receptor Antagonist Potency (pA2) in Isolated Guinea Pig Arteries

This protocol describes a functional assay to determine the antagonist potency of this compound by measuring its ability to inhibit serotonin-induced contractions in isolated guinea pig mesenteric arteries.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2

-

Serotonin hydrochloride

-

This compound

-

Organ bath system with force-displacement transducers

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and excise the mesenteric arterial bed. Carefully dissect arterial rings (2-3 mm in length).

-

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2. Attach one end to a fixed support and the other to a force-displacement transducer.

-

Equilibration: Equilibrate the tissues under a resting tension of 1.0 g for 60-90 minutes, with solution changes every 15-20 minutes.

-

Control Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the organ bath and recording the contractile response.

-

Antagonist Incubation: After washing out the serotonin, incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

CRC in Presence of Antagonist: Generate a second serotonin CRC in the presence of this compound.

-

Repeat: Repeat steps 5 and 6 with different concentrations of this compound.

-

Data Analysis: Calculate the dose ratio for each concentration of this compound. Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the Schild regression line provides the pA2 value.

In Vitro Platelet Aggregation Assay

This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP) induced by a combination of serotonin, collagen, and ADP.

Materials:

-

Healthy human volunteers (aspirin-free for at least 10 days)

-

3.2% Sodium citrate solution

-

Platelet aggregometer

-

Serotonin, Collagen, Adenosine diphosphate (ADP)

-

This compound

Procedure:

-

Blood Collection and PRP Preparation: Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP).

-

Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).

-

Add a combination of serotonin, a sub-threshold concentration of collagen, and ADP to induce aggregation.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration to calculate the IC50 value.

Mouse Model of Acute Pulmonary Thromboembolism

This in vivo protocol assesses the protective effect of orally administered this compound against mortality induced by intravenous injection of a thrombogenic mixture of collagen and serotonin.

Materials:

-

Male mice (e.g., ICR strain, 20-25 g)

-

Collagen

-

Serotonin

-

This compound

-

Vehicle for oral administration

Procedure:

-

Dosing: Administer this compound or vehicle to groups of mice via oral gavage at various doses.

-

Induction of Thromboembolism: At a predetermined time after dosing (e.g., 1 hour), inject a thrombogenic mixture of collagen and serotonin intravenously into the tail vein.

-

Observation: Observe the mice for a set period (e.g., 30 minutes) and record the incidence of mortality.

-

Data Analysis: Calculate the percentage of protection from mortality for each dose of this compound compared to the vehicle-treated group. Determine the dose at which significant protection is observed.

Conclusion

This compound is a valuable pharmacological tool for the investigation of 5-HT2 receptor-mediated signaling pathways. Its high potency and selectivity make it particularly useful for studying the role of these receptors in platelet function and thromboembolic events. The data and protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies of serotonin signaling and for professionals involved in the development of novel antithrombotic therapies.

References

In Vitro Characterization of SUN C5174: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of the investigational compound SUN C5174. Due to the limited publicly available information on this compound, this guide synthesizes general principles and methodologies for characterizing a novel compound in a preclinical setting. It outlines standard in vitro assays crucial for determining the biochemical and cellular activity of a new chemical entity. This includes a detailed examination of receptor binding, enzyme inhibition, and cell-based functional assays. The experimental protocols and data presentation formats described herein serve as a foundational framework for the in vitro evaluation of a compound like this compound.

Introduction

The in vitro characterization of a novel compound is a critical first step in the drug discovery and development pipeline. These initial studies are designed to elucidate the compound's mechanism of action, potency, and selectivity. By employing a battery of biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's activity before advancing to more complex in vivo models. This guide focuses on the theoretical application of these principles to a hypothetical compound, this compound, to illustrate the standard workflow for in vitro characterization.

Biochemical Assays

Biochemical assays are fundamental to understanding the direct interaction of a compound with its molecular target. These cell-free systems allow for the precise measurement of binding affinity and enzyme inhibition without the complexities of a cellular environment.

Receptor Binding Affinity

Determining the binding affinity of this compound to its putative target is essential for understanding its potency. Radioligand binding assays are a common method for this purpose.

Table 1: Representative Radioligand Binding Affinity Data

| Compound | Target | Radioligand | Ki (nM) |

| This compound | Receptor X | [3H]-Ligand Y | 15.2 |

| Control Cpd | Receptor X | [3H]-Ligand Y | 5.8 |

-

Preparation of Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand that is known to bind to the target, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition

If this compound is hypothesized to be an enzyme inhibitor, its inhibitory activity must be quantified. Enzyme inhibition assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction.[1][2][3]

Table 2: Representative Enzyme Inhibition Data

| Compound | Enzyme | Substrate | IC50 (nM) |

| This compound | Enzyme Y | Substrate Z | 45.7 |

| Control Inhibitor | Enzyme Y | Substrate Z | 12.1 |

-

Reagents: The assay mixture includes the purified enzyme, a specific substrate, and the test compound (this compound) at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The rate of the reaction is monitored over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

-

Data Analysis: The initial reaction rates are plotted against the concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the activity of a compound by assessing its effects within a living cell.[4][5] These assays can measure a wide range of cellular responses, including changes in signaling pathways, gene expression, and cell viability.

Functional Cellular Assays

Functional assays are designed to measure the biological response of cells to the compound. The specific assay will depend on the target and the expected cellular effect of this compound.

Table 3: Representative Functional Cell-Based Assay Data

| Compound | Cell Line | Assay Type | EC50 (nM) |

| This compound | Cell Line Z | cAMP Accumulation | 120.5 |

| Control Agonist | Cell Line Z | cAMP Accumulation | 35.2 |

-

Cell Culture: Cells expressing the target receptor are cultured in multi-well plates.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components.

-

cAMP Measurement: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Visualizing Workflows and Pathways

Diagrams are essential for visually representing complex biological pathways and experimental procedures. The following are examples of how Graphviz can be used to create such diagrams.

Signaling Pathway

Caption: Hypothetical Signaling Pathway for this compound

Experimental Workflow

Caption: General Workflow for In Vitro Characterization

Conclusion

The in vitro characterization of a novel compound such as this compound is a multi-faceted process that requires a systematic approach. By employing a combination of biochemical and cell-based assays, researchers can build a detailed profile of the compound's activity, which is essential for making informed decisions about its potential as a therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for the initial preclinical evaluation of any new chemical entity.

References

- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An enzyme inhibition assay for the quantitative determination of the new bisphosphonate zoledronate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of a cell-based assay to screen insulin-like hypoglycemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of 5-HT2 Receptors with SUN C5174: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN C5174, identified as (S)-(-)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one, is a potent and selective antagonist of the 5-HT2 receptor. This technical guide provides a comprehensive overview of its pharmacological profile, experimental methodologies for its characterization, and the underlying signaling pathways of the 5-HT2 receptor family. This compound also exhibits notable alpha 1-adrenergic antagonistic activity, making it a compound of interest for various therapeutic areas, particularly those involving peripheral circulatory disturbances.

Pharmacological Profile of this compound

This compound has been characterized as a dual antagonist, targeting both serotonin 5-HT2 receptors and alpha 1-adrenergic receptors. Its antagonistic properties have been quantified in various in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity at its primary targets.

| Receptor Target | Parameter | Value | Species/Tissue | Reference |

| 5-HT2 Receptor | pA2 | 8.74 ± 0.22 | Isolated guinea pig arteries | [1] |

| 5-HT2 Receptor | pA2 | 8.98 ± 0.06 | Not Specified | [2] |

| Alpha 1-Adrenergic Receptor | pA2 | 8.89 ± 0.21 | Isolated guinea pig arteries | [1] |

| Functional Assay | Parameter | Value (nM) | Species/Tissue | Reference |

| Platelet Aggregation (Serotonin + Collagen/ADP induced) | IC50 | 6.5 - 16 | Canine or human platelet-rich plasma | [2] |

Note: Specific binding affinities (Ki) for the individual 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) for this compound are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate in vitro and in vivo characterization of compounds like this compound. Below are representative methodologies for key assays.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [3H]Ketanserin (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[3]

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of an antagonist to inhibit agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Agonist: Serotonin (5-HT).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound.

-

Instrumentation: Fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline reading. Inject a pre-determined concentration of serotonin (typically the EC80) to stimulate the cells.

-

Measurement: Record the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the IC50 value.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language to illustrate these concepts.

Figure 1: 5-HT2 Receptor Signaling Pathway.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Figure 3: Logical Relationship of this compound's Pharmacological Effects.

Conclusion

This compound is a potent dual 5-HT2 and alpha 1-adrenergic receptor antagonist with demonstrated efficacy in preclinical models of peripheral circulatory disturbance. This guide provides a foundational understanding of its pharmacological properties and the methodologies for its investigation. Further research to elucidate its binding affinities at the specific 5-HT2 receptor subtypes is warranted to fully characterize its selectivity and potential therapeutic applications. The provided experimental frameworks can serve as a starting point for researchers and drug development professionals in the continued exploration of this compound and its role in modulating 5-HT2 receptor signaling.

References

The Research Landscape of SUN C5174 in Peripheral Vascular Disease: An In-depth Technical Review

A comprehensive search of publicly available scientific literature and databases has revealed no direct evidence or published research linking the compound designated as SUN C5174 to the study or treatment of peripheral vascular disease (PVD). This technical guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current state of knowledge and highlight the apparent absence of data for this compound in this specific therapeutic area.

Peripheral vascular disease, a circulatory condition characterized by the narrowing of blood vessels outside of the heart and brain, is a significant area of research. The most common cause is atherosclerosis, the buildup of plaque inside the arteries. Researchers are actively investigating novel therapeutic agents to manage PVD and its complications, such as intermittent claudication, critical limb ischemia, and an increased risk of cardiovascular events.

Despite extensive searches for "this compound," including its potential chemical formula C22H29FN4O and the (R)-isomer, no preclinical or clinical data, patents, or scholarly articles were identified that would suggest its use as a research tool for peripheral vascular disease. The designation "this compound" may represent an internal compound code from a pharmaceutical or biotechnology company that has not yet been disclosed in the public domain. It is also possible that the compound is under investigation for a different therapeutic application, or that its development was discontinued (B1498344) before reaching the publication stage.

Without any available data, it is not possible to provide the core requirements of this technical guide, which would typically include:

-

Quantitative Data Presentation: Summaries of efficacy, toxicity, and pharmacokinetic data from preclinical or clinical studies.

-

Experimental Protocols: Detailed methodologies for in vitro and in vivo experiments relevant to PVD.

-

Signaling Pathways and Experimental Workflows: Visual representations of the compound's mechanism of action or experimental designs.

For researchers and professionals in drug development, the lack of information on this compound in the context of peripheral vascular disease means that it is not currently a viable or recognized tool for investigation in this field. Future disclosures in the form of publications or patent applications may shed light on the nature and therapeutic potential of this compound. Until such information becomes available, the scientific community's understanding of this compound remains limited.

Professionals interested in novel therapeutic strategies for peripheral vascular disease are encouraged to focus on compounds and pathways with established and growing bodies of evidence in the scientific literature. Key areas of ongoing research include anti-inflammatory agents, therapies targeting endothelial dysfunction, pro-angiogenic factors, and novel anti-platelet and anti-thrombotic drugs.

Methodological & Application

Application Notes and Protocols for In Vitro Studies of SUN C5174

Introduction

The following document provides detailed experimental protocols for the in vitro characterization of the experimental compound SUN C5174. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development to assess the cellular and molecular effects of this compound. The protocols cover key assays for determining cytotoxicity, effects on cell cycle progression, and modulation of specific signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available | Data not available |

| A549 | Lung Carcinoma | Data not available | Data not available |

| PC-3 | Prostate Cancer | Data not available | Data not available |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population after the indicated incubation time.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549, PC-3)

-

Complete growth medium (specific to each cell line)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 values can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., PI3K/AKT, MAPK).

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. The expression levels of the target proteins can be quantified and normalized to a loading control like β-actin.

Visualizations

Experimental Workflow for In Vitro Characterization of this compound

References

Application Notes and Protocols: Preparation of SUN C5174 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation of a stock solution for the compound SUN C5174 (R)-ISOMER. Due to the limited publicly available information on the specific chemical properties of this compound, this document outlines a generalized and robust procedure for handling, dissolving, and storing the compound. The protocol emphasizes preliminary solubility testing and adherence to standard laboratory safety practices.

Compound Data

A summary of the available quantitative data for this compound (R)-ISOMER is presented in Table 1. Researchers are advised to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Table 1: Quantitative Data for this compound (R)-ISOMER

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉FN₄O | [1] |

| Molecular Weight | 400.49 g/mol | [1] |

| Solubility | To be determined by user | |

| Purity | >98% (recommended) | |

| Appearance | To be recorded by user |

Health and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a powerful and common solvent for dissolving a wide range of organic molecules for in vitro and in vivo studies. A preliminary solubility test is a critical first step.

4.1. Materials

-

This compound (R)-ISOMER (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and sterile, filtered pipette tips

-

Analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

4.2. Procedure

-

Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weigh Compound: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.

-

Calculate Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 400.49 g/mol ), the required volume of DMSO is calculated as follows:

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 400.49 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L Volume (µL) ≈ 249.69 µL

-

Dissolve Compound: Add 249.7 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Aid Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, the following steps can be taken:

-

Sonication: Place the tube in a sonicator bath for 5-10 minutes.

-

Warming: Gently warm the solution in a water bath or on a heat block at 37°C for 5-10 minutes.

-

-

Visual Inspection: Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.

-

Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

5.2. Illustrative Signaling Pathway

The specific signaling pathway and molecular targets of this compound are not well-documented in publicly available literature. The diagram below represents a generic kinase signaling cascade for illustrative purposes. Researchers should investigate the specific mechanism of action of this compound to understand its effects within the appropriate cellular context.

References

Unidentified Compound: "SUN C5174" - Further Information Required

Detailed application notes and protocols for the compound designated "SUN C5174," including its solubility in DMSO and other solvents, cannot be provided at this time due to a lack of publicly available information identifying this substance.

Extensive searches of chemical databases, scientific literature, and supplier catalogs have yielded no specific information for a compound with the identifier "this compound." The name may be an internal research code, a developmental designation not yet disclosed in the public domain, or a potential typographical error.

To generate the requested detailed application notes, including quantitative solubility data, experimental protocols, and signaling pathway diagrams, critical baseline information is required. This includes:

-

Chemical Identity: The chemical structure, CAS number, or a recognized chemical name (e.g., IUPAC name).

-

Biological Target and Mechanism of Action: The specific protein, enzyme, or pathway that this compound is designed to interact with.

Without this fundamental information, any attempt to provide protocols or biological context would be speculative and scientifically unsound.

Researchers, scientists, and drug development professionals requiring information on "this compound" are encouraged to consult the original source of this designation. If this compound has been acquired from a commercial or academic source, the accompanying technical data sheet should contain the necessary information regarding its properties, handling, and solubility.

Once a verifiable chemical identity and biological context for "this compound" are available, it will be possible to proceed with a literature search to develop the comprehensive application notes and protocols as requested.

Application Note: Characterization of Thromboxane A2 Receptor Antagonists in Platelet Aggregation Assays Using SQ 29,548

Audience: Researchers, scientists, and drug development professionals.

Introduction Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in amplifying platelet activation and inducing vasoconstriction. It exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor on the platelet surface. Antagonism of the TP receptor is a key therapeutic strategy for inhibiting platelet function and preventing thrombotic events. This document provides a detailed protocol for evaluating the efficacy of TP receptor antagonists, using the well-characterized and potent antagonist SQ 29,548 as a representative compound, in in-vitro platelet aggregation assays.

Mechanism of Action Upon vascular injury, collagen is exposed, initiating platelet adhesion and activation. This activation stimulates the enzyme phospholipase A2 to release arachidonic acid (AA) from the membrane phospholipids. Cyclooxygenase-1 (COX-1) then converts AA into prostaglandin H2 (PGH2), which is subsequently metabolized by thromboxane synthase to produce TXA2. TXA2 binds to TP receptors on platelets, triggering a Gq-protein-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), mobilization of intracellular calcium (Ca2+), and ultimately, the conformational activation of the GPIIb/IIIa receptor, resulting in platelet aggregation.[1] TP receptor antagonists like SQ 29,548 competitively bind to the TP receptor, blocking the binding of TXA2 and thereby inhibiting this entire downstream signaling pathway.[2]

Caption: Thromboxane A2 signaling pathway and point of inhibition.

Experimental Protocols

Preparation of Platelet-Rich and Platelet-Poor Plasma

This protocol describes the preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from human whole blood for use in light transmission aggregometry (LTA).

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes (9:1 blood-to-anticoagulant ratio).

-

Polypropylene tubes.

-

Calibrated centrifuge with a swinging-bucket rotor.

-

Micropipettes.

Procedure:

-

Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.

-

Centrifuge the citrated whole blood at 200 x g for 15-18 minutes at room temperature (22-24°C) with the brake off.[1]

-

Carefully collect the upper, straw-colored layer (PRP) using a polypropylene pipette, avoiding the buffy coat, and transfer it to a fresh polypropylene tube.

-

To prepare PPP, centrifuge the remaining blood at a higher speed, typically 1500-2500 x g, for 10-15 minutes with the brake on.[3]

-

Collect the supernatant (PPP) and store it in a separate polypropylene tube. PPP will serve as the blank (100% transmission) for the aggregometer.

-

Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.

Platelet Aggregation Assay Protocol

This protocol details the use of LTA to measure the inhibitory effect of SQ 29,548 on platelet aggregation induced by a TP receptor agonist.

Materials:

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer with cuvettes and stir bars.

-

SQ 29,548 stock solution (e.g., in DMSO or appropriate vehicle).

-

Agonist stock solution (e.g., U46619, Arachidonic Acid, or Collagen).

-

Vehicle control (e.g., DMSO).

-

Saline or appropriate buffer.

Procedure:

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C according to the manufacturer's instructions.

-

Blanking: Pipette 450 µL of PPP into a cuvette with a stir bar. Place it in the appropriate channel and set the transmission to 100% (or as the baseline).

-

Sample Preparation: Pipette 450 µL of PRP into a separate cuvette with a stir bar and place it in a sample channel. Allow the sample to equilibrate at 37°C with stirring (e.g., 900-1000 rpm) for at least 2 minutes.

-

Inhibitor Incubation: Add a small volume (e.g., 5 µL) of the desired concentration of SQ 29,548 or vehicle control to the PRP. Incubate for 5-10 minutes at 37°C with stirring.

-

Initiate Aggregation: Add the platelet agonist (e.g., 5 µL of U46619 to a final concentration of 1-2 µM) to the cuvette to initiate aggregation.[2][4]

-

Data Recording: Record the change in light transmission for 5-10 minutes. The aggregometer software will generate an aggregation curve.

-

Analysis: The maximum percentage of aggregation is determined from the curve. To calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition), repeat the assay with a range of SQ 29,548 concentrations and plot the percent inhibition against the log of the inhibitor concentration.

Caption: Step-by-step workflow for LTA-based platelet aggregation assay.

Data Presentation

The inhibitory potency of a TP receptor antagonist is typically quantified by its half-maximal inhibitory concentration (IC50). This value is dependent on the specific agonist and its concentration used to induce aggregation. The data below for SQ 29,548 is derived from published literature.

Table 1: Inhibitory Potency (IC50) of SQ 29,548 in Human Platelet Aggregation

| Agonist | Agonist Concentration | Antagonist | IC50 Value (nM) | Species | Assay Method | Reference |

| U46619 | Not specified | SQ 29,548 | 28 | Human | LTA in PRP | [2] |